molecular formula C29H32FN5O2S B2964956 N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476441-10-8

N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2964956
CAS RN: 476441-10-8
M. Wt: 533.67
InChI Key: BIYBHHXNVRKHQL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. For the related compound “N-(4-fluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide”, the predicted density is 1.34±0.1 g/cm3 and the predicted pKa is 11.93±0.70 .

Scientific Research Applications

Adamantane Derivatives in Polymer Synthesis

Adamantane-containing polymers exhibit remarkable thermal stability and mechanical properties due to the bulky and rigid structure of the adamantane group. For example, adamantyl-containing polyamide-imides were synthesized with high thermal stability and mechanical strength, suggesting the potential of incorporating adamantane derivatives into polymers for advanced materials applications (Liaw & Liaw, 2001).

Antiviral Applications

Adamantane derivatives have been explored for their antiviral properties, particularly against influenza A virus. The adamantane group's incorporation into antiviral agents can block the M2 proton channel of the virus, preventing viral uncoating and replication. This mechanism has been the basis for the use of adamantanes like amantadine and rimantadine in antiviral therapies, although resistance has limited their effectiveness. Research into novel adamantane derivatives aims to overcome these resistance issues (Ma, Zhang, & Wang, 2016).

Catalysis

Adamantane derivatives have been utilized as ligands in catalysis, enabling the synthesis of coordination polymers with potential applications in catalytic reactions. For example, a molybdenum trioxide hybrid decorated by adamantane ligands demonstrated reversible catalytic activity, highlighting the utility of adamantane derivatives in developing new catalysts for chemical transformations (Lysenko et al., 2019).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrids have shown promise in both antimicrobial and hypoglycemic activities, suggesting the therapeutic potential of adamantane derivatives in treating infections and diabetes. These hybrids exhibit broad-spectrum antibacterial activity and potent reduction in serum glucose levels in diabetic models, indicating their potential for development into new drugs (Al-Wahaibi et al., 2017).

Advanced Materials

The rigid structure of adamantane and its derivatives contribute significantly to the development of advanced materials, including polymers with exceptional thermal, mechanical, and optical properties. These materials find applications in optoelectronics, coatings, and other high-performance applications (Miao et al., 2020).

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32FN5O2S/c1-18-2-6-23(7-3-18)32-26(36)17-38-28-34-33-25(35(28)24-8-4-22(30)5-9-24)16-31-27(37)29-13-19-10-20(14-29)12-21(11-19)15-29/h2-9,19-21H,10-17H2,1H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYBHHXNVRKHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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